3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide
Description
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide is an organic compound with the molecular formula C16H20BrNO2 This compound is characterized by the presence of a bromine atom, a methoxy group, and a cyclohexyl group attached to an acrylamide backbone
Properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-cyclohexylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-20-15-9-8-13(17)11-12(15)7-10-16(19)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,18,19)/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYMUHTXGORIO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide typically involves a multi-step process. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection using acetic anhydride, followed by bromination with bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield 5-bromo-2-methoxyphenol .
The next step involves the reaction of 5-bromo-2-methoxyphenol with acryloyl chloride in the presence of a base such as triethylamine to form 3-(5-bromo-2-methoxyphenyl)acrylamide. This intermediate is then reacted with cyclohexylamine under suitable conditions to yield the final product, 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)-N-(3-bromo-2-methylphenyl)acrylamide
- 3-(5-Bromo-2-methoxyphenyl)-N-(2-chlorophenyl)acrylamide
- 3-(5-Bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-N-cyclohexylacrylamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
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